

2-Bromo-5-nitrothiazole CAS number 3034-48-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	2-Bromo-5-nitrothiazole
Cat. No.:	B146120
	Get Quote

An In-Depth Technical Guide to **2-Bromo-5-nitrothiazole** (CAS 3034-48-8)

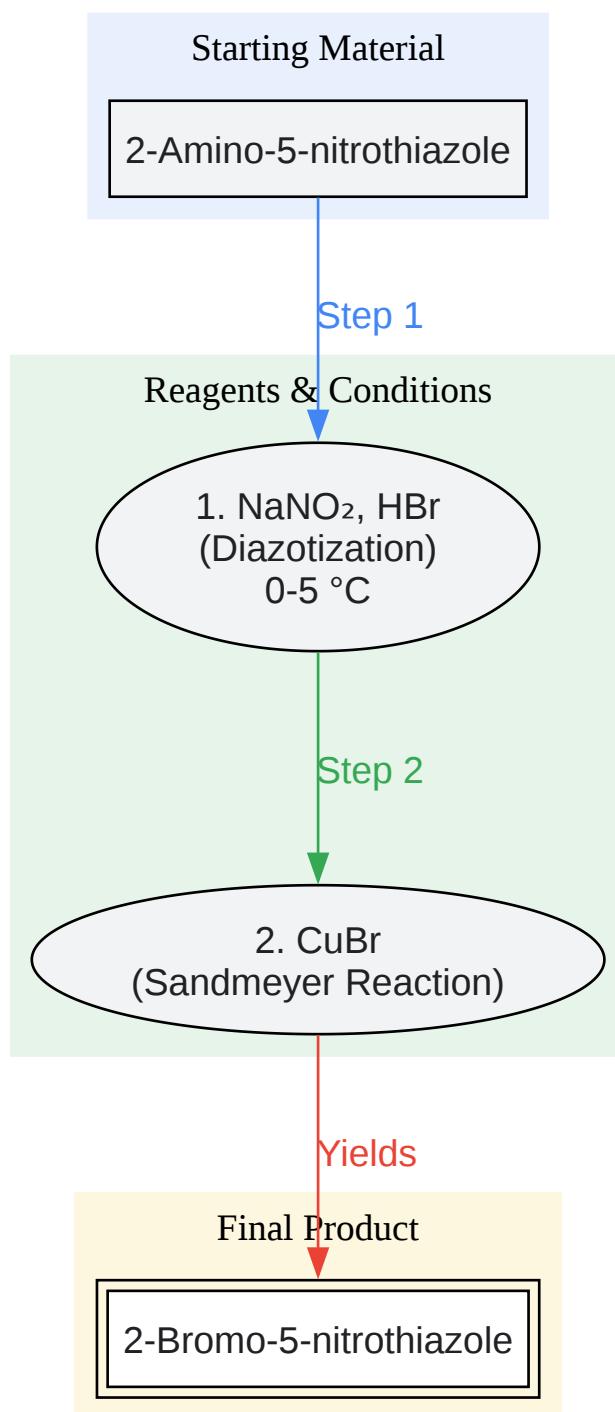
Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Bromo-5-nitrothiazole

2-Bromo-5-nitrothiazole is a highly versatile heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry.^[1] Its structure, featuring a five-membered thiazole ring containing both sulfur and nitrogen, is strategically functionalized with two key groups: a bromine atom at the 2-position and a nitro group at the 5-position.^[2] This specific arrangement of functional groups imparts a unique electronic profile and reactivity, making it an invaluable intermediate in the synthesis of a wide array of complex molecules.^[3]

The true utility of this compound lies in the distinct roles of its substituents. The bromine atom serves as an excellent leaving group and a handle for cross-coupling reactions, while the potent electron-withdrawing nature of the nitro group activates the thiazole ring for specific chemical transformations.^[3] This dual functionality allows chemists to perform sequential and regioselective modifications, building molecular complexity with precision. Consequently, **2-Bromo-5-nitrothiazole** is not merely a reagent but a strategic linchpin in multi-step syntheses targeting novel pharmaceuticals, agrochemicals, and advanced functional materials.^{[2][3]} This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties


A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **2-Bromo-5-nitrothiazole** are summarized below for easy reference.

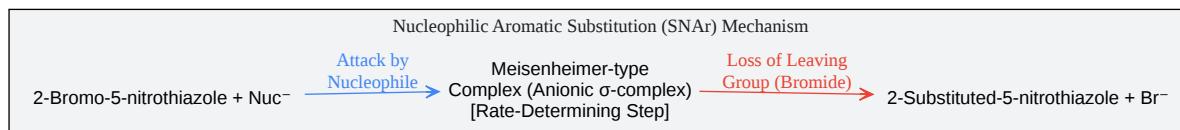
Property	Value	Source(s)
CAS Number	3034-48-8	[2][4][5]
Molecular Formula	C ₃ HBrN ₂ O ₂ S	[2][3][4]
Molecular Weight	209.02 g/mol	[3][4][5]
Appearance	Light yellow to brown crystalline powder	[2][3]
Melting Point	85-91 °C (decomposes)	[2][3]
IUPAC Name	2-bromo-5-nitro-1,3-thiazole	[4][6]
Purity	≥97% (GC)	[3][5]
Storage Conditions	Store at room temperature or under inert gas at 2–8 °C	[2][7]
Topological Polar Surface Area (TPSA)	56.03 Å ²	[5][8]
LogP (Computed)	1.8138	[5][8]
SMILES	[O-]-INVALID-LINK--c1cnc(Br)s1	[5][7]
InChI Key	ANIJFZVZXZQFDH-UHFFFAOYSA-N	[6]

Synthesis Pathway

While various proprietary methods exist, a common and logical synthetic approach to **2-Bromo-5-nitrothiazole** involves the diazotization of its amino precursor, 2-amino-5-nitrothiazole, followed by a Sandmeyer-type reaction. This well-established transformation in aromatic chemistry provides a reliable route to replace an amino group with a bromine atom.

Causality of Experimental Choices: The synthesis begins with 2-amino-5-nitrothiazole, a readily available starting material.^[9] The amino group is converted into a diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HBr). The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating its substitution. The subsequent introduction of a copper(I) bromide catalyst promotes the efficient replacement of the diazonium group with a bromide ion from the HBr solution, yielding the target compound.

[Click to download full resolution via product page](#)

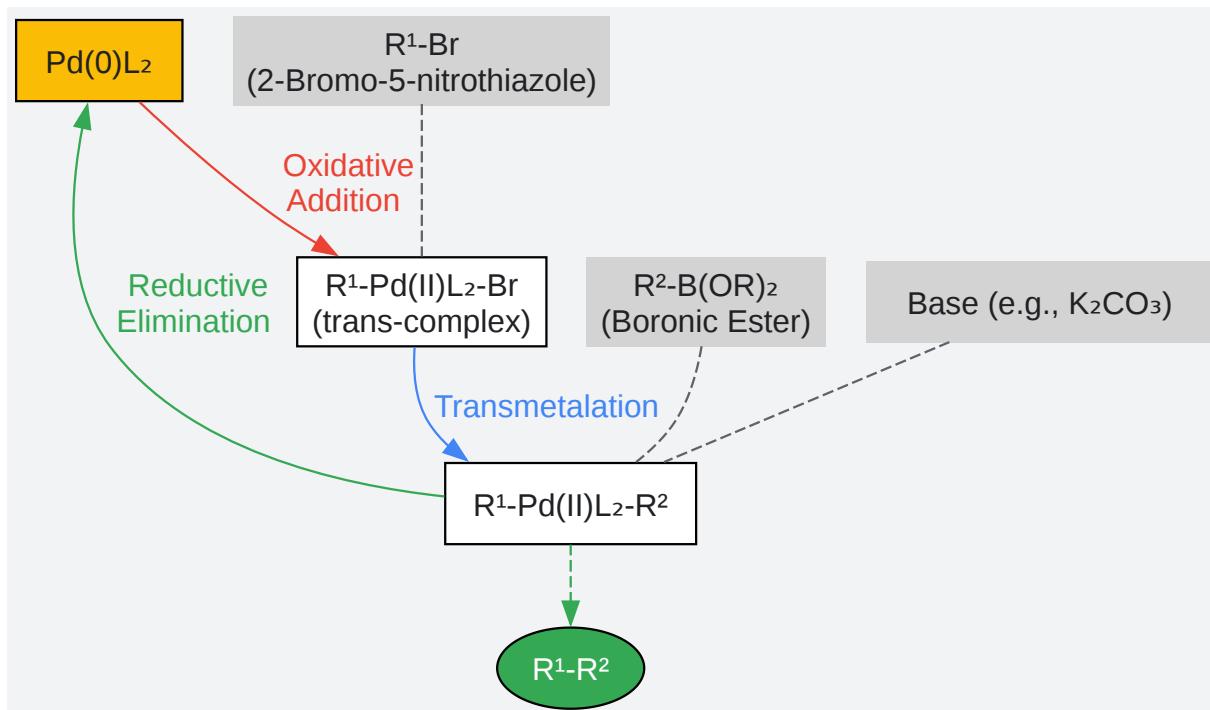

Caption: Plausible synthetic workflow for **2-Bromo-5-nitrothiazole**.

Core Reactivity: A Tale of Two Handles

The synthetic power of **2-Bromo-5-nitrothiazole** stems from its predictable and versatile reactivity, dominated by two primary pathways: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The thiazole ring is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effect of the 5-nitro group. This electronic pull makes the carbon atom at the 2-position, which is bonded to the bromine, highly electrophilic.[10] Consequently, it is susceptible to attack by a wide range of nucleophiles (Nuc^-).[11][12] The bromine atom functions as an effective leaving group (as Br^-), allowing for its displacement and the formation of a new carbon-nucleophile bond.[13][14] This reaction is fundamental for introducing diverse functional groups at the 2-position of the thiazole ring.


[Click to download full resolution via product page](#)

Caption: Logical workflow of the SNAr reaction on **2-Bromo-5-nitrothiazole**.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond in **2-Bromo-5-nitrothiazole** makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful bond-forming methodologies in modern organic synthesis. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly prominent.[15][16] This reaction enables the formation of carbon-carbon bonds, linking the thiazole core to various aryl, heteroaryl, or alkyl groups, which is a cornerstone of drug discovery and materials science.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is a self-validating system: the catalyst is consumed in the initial step and regenerated in the final step, allowing a small amount of palladium to facilitate a large number of transformations.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of **2-Bromo-5-nitrothiazole** with a generic arylboronic acid.

Objective: To synthesize 2-aryl-5-nitrothiazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **2-Bromo-5-nitrothiazole (1.0 eq)**

- Arylboronic acid (1.2 eq)
- Palladium(II) acetate [$\text{Pd}(\text{OAc})_2$] (0.02 eq, 2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
- Potassium phosphate (K_3PO_4), finely ground (3.0 eq)
- Toluene and Water (e.g., 10:1 v/v)

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Bromo-5-nitrothiazole** (1.0 eq), the arylboronic acid (1.2 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), SPhos (0.04 eq), and K_3PO_4 (3.0 eq).
- Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the $\text{Pd}(0)$ active catalyst is oxygen-sensitive.
- Solvent Addition: Add degassed toluene and water via syringe. The use of a biphasic solvent system is common and often enhances the reaction rate.[\[17\]](#)
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-aryl-5-nitrothiazole.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for Suzuki couplings of heteroaryl halides.[\[17\]](#)[\[18\]](#) The choice of a palladium acetate/SPhos catalytic system is known for its high efficiency and broad substrate scope. The use of K_3PO_4 as the base is standard for activating the boronic acid for transmetalation.[\[17\]](#) Monitoring by

TLC or LC-MS provides in-process validation that the starting material is consumed and the product is formed.

Applications in Scientific Research and Development

The unique reactivity of **2-Bromo-5-nitrothiazole** makes it a valuable starting point for various research endeavors.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of novel therapeutic agents.[3] The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs.[19][20] Derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][19][21] For example, it serves as a precursor to compounds like Nitazoxanide, an antiprotozoal drug.[22][23]
- **Agrochemicals:** The compound is used in the formulation of next-generation pesticides and herbicides, leveraging the biological activity of the nitrothiazole core to protect crops and improve yields.[2][3]
- **Material Science:** Researchers are exploring its use in creating novel organic materials for electronics and specialized coatings, where its electronic properties can be harnessed to enhance performance and durability.[3]
- **Biochemical Probes:** In biochemical research, it is used to synthesize enzyme inhibitors and receptor binding ligands, aiding in the elucidation of biological pathways and disease mechanisms.[3]

Safety and Handling

As with any active chemical reagent, proper handling of **2-Bromo-5-nitrothiazole** is essential.

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- **Precautionary Codes:** P261, P264, P280, P302+P352, P305+P351+P338.[4]

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) at 2-8 °C is recommended.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3034-48-8: 2-Bromo-5-nitrothiazole | CymitQuimica [cymitquimica.com]
- 2. Cas 3034-48-8,2-Bromo-5-nitrothiazole | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2-Bromo-5-nitrothiazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. chemscene.com [chemscene.com]
- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CN101007792B - A kind of method for synthesizing nitrothiazole benzamide compound - Google Patents [patents.google.com]
- 23. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromo-5-nitrothiazole CAS number 3034-48-8]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146120#2-bromo-5-nitrothiazole-cas-number-3034-48-8\]](https://www.benchchem.com/product/b146120#2-bromo-5-nitrothiazole-cas-number-3034-48-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com